Drak1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drak1/2-IN-1 is a dual inhibitor of death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1) and death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2). This compound has shown significant potential in scientific research due to its ability to inhibit both DRAK1 and DRAK2 with dissociation constants (K_d) of 1 micromolar and 6 micromolar, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Drak1/2-IN-1 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This includes the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Drak1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
Applications De Recherche Scientifique
Drak1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DRAK1 and DRAK2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the role of DRAK1 and DRAK2 in cellular processes such as apoptosis and signal transduction.
Medicine: Explored for its potential therapeutic applications in diseases where DRAK1 and DRAK2 are implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DRAK1 and DRAK2
Mécanisme D'action
Drak1/2-IN-1 exerts its effects by binding to the active sites of DRAK1 and DRAK2, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets involved in apoptosis and other cellular processes. The molecular targets and pathways involved include the inhibition of pro-apoptotic signaling pathways and the modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Drak1/2-IN-1 is unique in its ability to inhibit both DRAK1 and DRAK2 with high specificity and potency. Similar compounds include:
SC82510: A potent inhibitor of DRAK2 that promotes axon outgrowth in sensory neuron cultures.
DAPK1 Inhibitors: Compounds that inhibit death-associated protein kinase 1, which shares structural similarities with DRAK1 and DRAK2 but has distinct biological functions.
This compound stands out due to its dual inhibitory activity, making it a valuable tool for studying the combined effects of DRAK1 and DRAK2 inhibition in various biological contexts .
Propriétés
Formule moléculaire |
C22H24N2O3S |
---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-[5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25) |
Clé InChI |
HGVYGHNZFIZVJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.